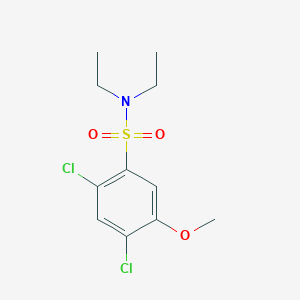
2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide, also known as tolazamide, is a sulfonamide drug used to treat type 2 diabetes. The drug works by reducing blood sugar levels in the body and improving insulin sensitivity.
科学的研究の応用
Tolazamide has been extensively studied for its effectiveness in treating type 2 diabetes. Several clinical trials have shown that 2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide significantly reduces blood sugar levels and improves insulin sensitivity in diabetic patients. Additionally, 2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide has been studied for its potential use in treating other diseases such as cancer and Alzheimer's disease.
作用機序
Tolazamide works by stimulating the release of insulin from the pancreas and improving insulin sensitivity in the body. The drug targets the sulfonylurea receptor on the beta cells of the pancreas, which triggers the release of insulin. Additionally, 2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide increases the number of insulin receptors on the body's cells, making them more sensitive to insulin.
Biochemical and Physiological Effects:
Tolazamide has several biochemical and physiological effects on the body. The drug reduces blood sugar levels by increasing insulin secretion and improving insulin sensitivity. Additionally, 2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide can cause weight gain, hypoglycemia, and gastrointestinal side effects such as nausea and vomiting.
実験室実験の利点と制限
Tolazamide has several advantages for lab experiments. The drug is readily available and relatively inexpensive, making it a popular choice for diabetes research. Additionally, 2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide has a well-established mechanism of action and has been extensively studied for its effectiveness in treating type 2 diabetes.
However, there are also limitations to using 2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide in lab experiments. The drug can cause hypoglycemia, which can be dangerous in animal studies. Additionally, 2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide has limited effectiveness in treating type 1 diabetes and may not be suitable for all types of diabetes research.
将来の方向性
There are several future directions for research on 2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide. One area of interest is the drug's potential use in treating other diseases such as cancer and Alzheimer's disease. Additionally, researchers are exploring new formulations of 2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide that may improve its effectiveness and reduce side effects. Finally, there is ongoing research into the mechanisms of action of 2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide and how it can be used to improve diabetes treatment.
合成法
Tolazamide can be synthesized by reacting 2,4-dichloro-5-methoxybenzenesulfonyl chloride with diethylamine in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide.
特性
製品名 |
2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide |
|---|---|
分子式 |
C11H15Cl2NO3S |
分子量 |
312.2 g/mol |
IUPAC名 |
2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide |
InChI |
InChI=1S/C11H15Cl2NO3S/c1-4-14(5-2)18(15,16)11-7-10(17-3)8(12)6-9(11)13/h6-7H,4-5H2,1-3H3 |
InChIキー |
HQVHCZWFHVSOCU-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)OC)Cl)Cl |
正規SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)OC)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288695.png)
![Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288696.png)
![Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288697.png)



![2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine](/img/structure/B288715.png)
![2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B288716.png)
![3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B288717.png)

![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B288720.png)
![Ethyl 4-[(5-{[4-(ethoxycarbonyl)-1-piperazinyl]sulfonyl}-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288726.png)

